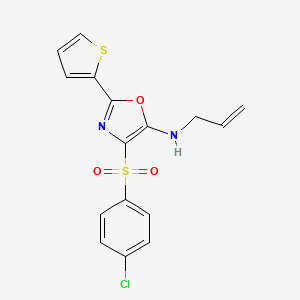
4-(4-chlorophenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-chlorophenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. While there is limited information available specifically for this compound, it is related to a class of compounds that have been studied for their antimicrobial and antiproliferative properties .
Applications De Recherche Scientifique
Synthesis and Antiviral Activity : A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, demonstrated the potential of sulfonamide derivatives in antiviral applications. Some compounds showed anti-tobacco mosaic virus activity, highlighting their potential in plant virus control and possibly extending to other viral infections Zhuo Chen et al., 2010.
Antimicrobial Agents : Another related study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The synthesized compounds exhibited moderate activity against pathogenic bacterial and fungal strains, indicating the potential of these structures in developing new antimicrobial agents P. Sah et al., 2014.
Material Science Applications : Research into aromatic poly(sulfone sulfide amide imide)s as new types of soluble thermally stable polymers showcases the utility of compounds with sulfone and amide groups in creating materials with desirable thermal and solubility properties for advanced technologies S. Mehdipour‐Ataei & M. Hatami, 2007.
Corrosion Inhibition : A study on the quantum chemical and molecular dynamics simulation of thiazole and thiadiazole derivatives against the corrosion of iron highlights the potential of chlorophenyl-containing compounds in corrosion inhibition, an important area in material science and engineering S. Kaya et al., 2016.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-9-18-15-16(19-14(22-15)13-4-3-10-23-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXQBUEFPXVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Cyanophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2731528.png)
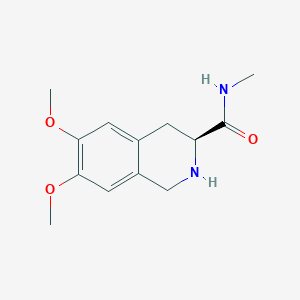
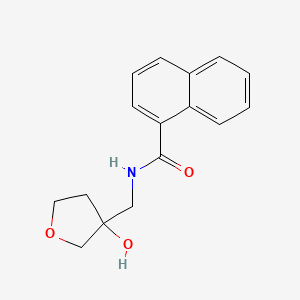

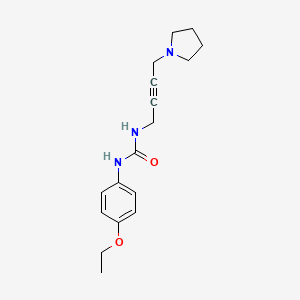
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2731535.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2731537.png)
![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B2731542.png)
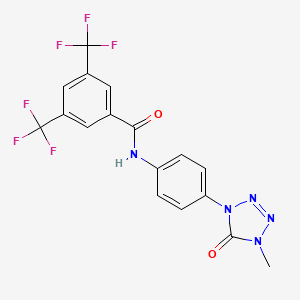

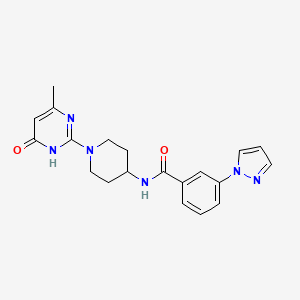
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)